Differential FcγR Binding Profile Compared to Nivolumab and Prolgolimab
Pembrolizumab exhibits a distinct binding affinity profile for Fc gamma receptors (FcγRs) compared to nivolumab and prolgolimab. In particular, pembrolizumab demonstrates weaker binding to the inhibitory receptor FcγRIIb and stronger binding to the activating receptor FcγRIIIa (158V), suggesting a potentially lower propensity for Fc-mediated effector functions like antibody-dependent cellular phagocytosis (ADCP) compared to nivolumab [1]. The binding affinity (KD) of pembrolizumab for FcγRIIb is 8.64 × 10⁻⁶ M, which is approximately 9.3-fold weaker than the 9.30 × 10⁻⁷ M affinity observed for nivolumab, while its affinity for FcγRIIIa (158V) is 5.24 × 10⁻⁶ M, nearly 2-fold stronger than nivolumab's 8.97 × 10⁻⁶ M [1].
| Evidence Dimension | Binding Affinity (KD) to Fcγ Receptors |
|---|---|
| Target Compound Data | FcγRIIb: KD = 8.64 × 10⁻⁶ M; FcγRIIIa (158V): KD = 5.24 × 10⁻⁶ M |
| Comparator Or Baseline | Nivolumab (FcγRIIb: KD = 9.30 × 10⁻⁷ M; FcγRIIIa (158V): KD = 8.97 × 10⁻⁶ M) |
| Quantified Difference | ~9.3-fold weaker binding to FcγRIIb; ~1.7-fold stronger binding to FcγRIIIa (158V) for pembrolizumab vs. nivolumab. |
| Conditions | Biolayer interferometry (BLI) using biotinylated FcγR receptors immobilized on Streptavidin sensors. Binding kinetics measured in solution. |
Why This Matters
This differential FcγR engagement profile can translate to a lower risk of off-target immune cell depletion, a factor of direct relevance for long-term safety and pharmacoeconomic modeling.
- [1] Olga S, Evgenii Z, Dmitry K, et al. Comparison of the FcγR-dependent agonistic activity of anti-PD-1 antibodies. Sci Rep. 2024;14:22944. doi:10.1038/s41598-024-72118-3 View Source
